molecular formula C8H12N2O4 B12759333 Ethanolamine oxiniacate CAS No. 36296-31-8

Ethanolamine oxiniacate

Cat. No.: B12759333
CAS No.: 36296-31-8
M. Wt: 200.19 g/mol
InChI Key: LVUBWVCYXFVQJN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Components of Ethanolamine (B43304) Oxiniacate

Ethanolamine oxiniacate is the salt formed from the reaction of oxiniacic acid (also known as nicotinic acid N-oxide) and ethanolamine. ncats.io Oxiniacic acid is a derivative of nicotinic acid where the nitrogen atom in the pyridine (B92270) ring is oxidized. ncats.io Ethanolamine, a simple organic molecule, contains both a primary amine and a primary alcohol functional group. ebi.ac.uk

The resulting compound, this compound, combines these two components. The chemical structure involves an ionic bond between the carboxylate group of oxiniacic acid and the protonated amine group of ethanolamine.

Table 1: Chemical Identity of this compound and its Components

Compound NameMolecular FormulaKey Functional Groups
This compound C8H12N2O4Carboxylate, Protonated Amine, Hydroxyl, N-oxide
Oxiniacic Acid C6H5NO3Carboxylic Acid, Pyridine N-oxide
Ethanolamine C2H7NOPrimary Amine, Primary Alcohol

Data sourced from various chemical databases and literature.

Classification and Academic Significance as a Nicotinic Acid Derivative

This compound is classified as a nicotinic acid derivative. ncats.io Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a significant class of compounds in academic research due to their diverse biological activities. researchgate.netacs.org Research into nicotinic acid derivatives has been extensive, exploring their potential in various contexts. chemistryjournal.netnih.govtandfonline.com

The academic significance of these derivatives stems from the fact that modifications to the basic nicotinic acid structure can lead to compounds with altered properties. acs.org The synthesis of new nicotinic acid derivatives is an active area of research, with studies focusing on creating and evaluating novel compounds. nih.gov

Overview of Research Trajectories for Ethanolamine and its Functionalized Forms

Ethanolamine itself is a subject of significant research interest. It is a fundamental building block in biochemistry, being a component of phosphatidylethanolamine (B1630911), a key phospholipid in cell membranes. nih.govwikipedia.org Its synthesis and industrial applications are well-established, often produced by the reaction of ethylene (B1197577) oxide with ammonia (B1221849). acs.orgsciencemadness.org

Research into functionalized forms of ethanolamine is a burgeoning field. Scientists are exploring the covalent functionalization of materials like graphene with ethanolamine to create novel composites with enhanced properties. researchgate.net Furthermore, functionalized ethanolamines are being investigated for applications such as carbon dioxide capture and the development of functional nanomaterials. acs.orgresearchgate.net The ability to modify ethanolamine highlights its versatility as a platform for chemical synthesis and materials science. scbt.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36296-31-8

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-aminoethanol;1-oxidopyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C6H5NO3.C2H7NO/c8-6(9)5-2-1-3-7(10)4-5;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2

InChI Key

LVUBWVCYXFVQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O.C(CO)N

Origin of Product

United States

Synthetic Strategies and Chemical Pathways of Ethanolamine Oxiniacate and Its Precursors

Synthetic Approaches for Ethanolamine (B43304)

Ethanolamine, a foundational industrial chemical, is synthesized through various methods, ranging from large-scale industrial processes to more advanced catalytic routes.

Historical and Large-Scale Production Methodologies (e.g., from ethylene (B1197577) oxide and ammonia)

The primary and long-established industrial method for producing ethanolamines is the reaction of ethylene oxide with aqueous ammonia (B1221849). researchgate.net This process does not require a catalyst and is typically carried out in the liquid phase under elevated temperature and pressure. researchgate.net The reaction is a nucleophilic ring-opening of the ethylene oxide by ammonia. The initial reaction forms monoethanolamine (MEA). However, since MEA is also a nucleophile, it can further react with ethylene oxide to produce diethanolamine (B148213) (DEA), which in turn can react to form triethanolamine (B1662121) (TEA). researchgate.net

The distribution of the three ethanolamine products (MEA, DEA, and TEA) is highly dependent on the molar ratio of the reactants. A high molar ratio of ammonia to ethylene oxide favors the formation of monoethanolamine. google.com Conversely, a lower ratio of ammonia to ethylene oxide will result in higher yields of di- and triethanolamine. Industrial processes can therefore be tailored to meet market demands for specific ethanolamines by adjusting this ratio. The reaction is exothermic, and the conditions are typically maintained to keep the reactants in the liquid phase. Following the reaction, the excess ammonia and water are removed, and the mixture of ethanolamines is separated by fractional distillation. researchgate.net

ParameterTypical Industrial Conditions
ReactantsEthylene Oxide, Aqueous Ammonia
Temperature40-80 °C researchgate.net
Pressure20-40 atmospheres researchgate.net
CatalystNone (autocatalytic) researchgate.net
Product Selectivity ControlMolar ratio of ammonia to ethylene oxide google.com
Table 1: Typical Industrial Conditions for Ethanolamine Synthesis from Ethylene Oxide and Ammonia.

Advanced Catalytic Syntheses (e.g., ammonolysis of ethylene glycol)

An alternative and greener route to ethanolamine is the catalytic ammonolysis of ethylene glycol. nih.gov This method is considered more environmentally benign as it starts from ethylene glycol, which can be derived from biomass. mdpi.com The reaction involves the amination of ethylene glycol with ammonia, typically in the presence of a heterogeneous catalyst and hydrogen gas. bac-lac.gc.ca

Various catalytic systems have been developed for this process, often employing supported metal catalysts. For instance, cobalt-based catalysts supported on materials like gamma-alumina (γ-Al2O3) have been shown to be effective. mdpi.com The reaction mechanism is believed to proceed via a "borrowing hydrogen" or "hydrogen-transfer" methodology. nih.gov This involves the initial dehydrogenation of ethylene glycol to an aldehyde intermediate, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to yield ethanolamine. mdpi.com The selectivity towards monoethanolamine over other products like ethylenediamine (B42938) and piperazine (B1678402) is a key challenge and depends on the catalyst composition and reaction conditions. mdpi.com Research has shown that the particle size of the metal catalyst can significantly influence both the activity and selectivity of the reaction. mdpi.com

Catalyst SystemSupportKey Findings
Cobalt (Co)γ-Al2O3Nanoparticles of ~4 nm showed the highest ethanolamine selectivity. mdpi.com
Ruthenium (Ru), Nickel (Ni), Palladium (Pd), Platinum (Pt), Cobalt (Co), Molybdenum (Mo), Iron (Fe), Manganese (Mn), Tin (Sn), Zinc (Zn), Boron (B)Aluminum oxide, silicon dioxide, active carbon, molecular sieveCan convert ethylene glycol and liquid ammonia to monoethanolamine with high activity and selectivity. bac-lac.gc.ca
Co–Cuγ-Al2O3Bimetallic catalyst delivering 54.4% ethylene glycol conversion and 24.7% ethylenediamine yield at 200 °C and 4 MPa H2. nih.gov
Table 2: Examples of Catalytic Systems for the Ammonolysis of Ethylene Glycol.

Selective Functionalization Techniques (e.g., N-monoalkylation strategies)

Achieving selective N-monoalkylation of ammonia to produce monoethanolamine while suppressing the formation of di- and triethanolamine is a significant challenge in synthesis. In the context of the reaction between ethylene oxide and ammonia, the primary strategy for enhancing the selectivity for monoethanolamine is to use a large excess of ammonia. google.com This statistical approach increases the probability of an ethylene oxide molecule colliding with an ammonia molecule rather than an already formed ethanolamine molecule.

In the catalytic amination of ethylene glycol, the catalyst design plays a crucial role in selectivity. The development of catalysts that favor the reaction of the intermediate aldehyde with ammonia over its reaction with the monoethanolamine product is an area of active research.

For the selective synthesis of N-alkylated ethanolamines (not ethanolamine itself), phase transfer catalysis (PTC) has been explored. medcraveonline.com This method has been shown to be effective for the mono-N-alkylation of monoethanolamine with alkyl halides, where the selectivity depends on the stoichiometry of the reactants and the nature of the alkylating agent. medcraveonline.comresearchgate.net For instance, using a five-fold excess of ethanolamine to allyl bromide in a liquid-liquid PTC system with tetrabutylammonium (B224687) bromide as the catalyst resulted in the exclusive formation of N-allyl-ethanolamine. medcraveonline.com

Process Optimization in Industrial Synthesis (e.g., recycling monoethanolamine and carbon dioxide)

Process optimization in the industrial synthesis of ethanolamine is critical for economic viability and sustainability. A key aspect of this is the recycling of unreacted raw materials. In the ethylene oxide and ammonia process, the large excess of ammonia used to promote monoethanolamine formation is recovered and recycled back into the reactor. google.com

A significant application of monoethanolamine is in post-combustion carbon dioxide (CO2) capture. mdpi.com In this process, an aqueous solution of MEA is used to absorb CO2 from flue gases. The "rich" MEA solution, loaded with CO2, is then heated in a regenerator (stripper) to release the CO2 in a concentrated stream for sequestration or utilization. alliancechemical.com The regenerated "lean" MEA is then cooled and recycled back to the absorber, creating a closed-loop system. alliancechemical.com This recycling is a cornerstone of the process's feasibility. The mechanism of CO2 absorption involves the formation of a carbamate, and the desorption is the reverse of this process, driven by heat. acs.orgnih.gov Research in this area focuses on improving the energy efficiency of the regeneration step, as it is a major operational cost. bac-lac.gc.ca One approach being investigated is the mineralization of the captured CO2, which could offer a less energy-intensive route for amine regeneration. escholarship.org

Synthesis of the Oxiniacate Moiety (Nicotinic Acid N-Oxide)

Nicotinic acid N-oxide, the oxiniacate component of ethanolamine oxiniacate, is a derivative of nicotinic acid (vitamin B3). Its synthesis is typically achieved through the oxidation of the nitrogen atom in the pyridine (B92270) ring of nicotinic acid.

Academic Pathways for N-Oxide Formation

The synthesis of pyridine N-oxides, including nicotinic acid N-oxide, is a well-established transformation in organic chemistry. A common and straightforward method involves the direct oxidation of the parent pyridine derivative. Various oxidizing agents can be employed for this purpose.

Hydrogen peroxide (H2O2) is a frequently used oxidant, often in the presence of a catalyst or in a suitable solvent system like acetic acid. guidechem.com The use of catalysts can enhance the efficiency and selectivity of the oxidation. For example, heteropolyacid catalysts, such as Preyssler's anion ([NaP5W30O110]14−), have been shown to effectively catalyze the N-oxidation of pyridine carboxylic acids with hydrogen peroxide, giving good yields of the corresponding N-oxides. researchgate.net Other catalysts, such as methyltrioxorhenium (MTO), have also been utilized for the synthesis of nicotinic acid N-oxide derivatives. google.com

Peroxy acids, such as peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), are also effective reagents for the N-oxidation of pyridines. orgsyn.org The choice of oxidizing agent and reaction conditions can be tailored based on the specific substrate and desired outcome. A variety of academic methods for the synthesis of pyridine N-oxides have been reviewed, highlighting the versatility of this transformation. arkat-usa.orgsemanticscholar.org

Oxidizing AgentCatalyst/SolventApplication
Hydrogen Peroxide (H2O2)Preyssler's anion ([NaP5W30O110]14−)Catalytic oxidation of nicotinic acid. researchgate.net
Hydrogen Peroxide (H2O2)Methyltrioxorhenium (MTO)Synthesis of 2-aminonicotinic acid methyl ester N-oxide. google.com
Hydrogen Peroxide (H2O2)Acetic AcidCommon method for preparing pyridine N-oxides. orgsyn.org
m-Chloroperoxybenzoic acid (m-CPBA)-Effective for oxidation of 3-substituted pyridines. arkat-usa.org
Peracetic Acid-Used for the synthesis of pyridine-N-oxide. orgsyn.org
Table 3: Reagents for the Synthesis of Nicotinic Acid N-Oxide and Related Pyridine N-Oxides.

Formation Mechanisms and Derivatization of this compound

The synthesis of this compound, also known as ethanolamine nicotinate (B505614), is a direct acid-base reaction between its precursors: nicotinic acid and 2-aminoethanol (ethanolamine). The formation of this salt is a straightforward process driven by the acidic nature of the carboxylic acid group on nicotinic acid and the basic nature of the primary amine group on ethanolamine.

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of nicotinic acid to the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) of ethanolamine. This results in the formation of the nicotinate anion and the ethanolammonium cation, which are held together by electrostatic attraction to form the salt, this compound.

The chemical equation for this reaction is:

C₅H₄NCOOH (Nicotinic Acid) + HOCH₂CH₂NH₂ (Ethanolamine) → C₅H₄NCOO⁻ H₃N⁺CH₂CH₂OH (this compound)

This reaction is typically carried out by mixing the two reactants, often in a suitable solvent, and allowing the salt to form. The product can then be isolated, for example, by precipitation and filtration.

Derivatization

Derivatization of this compound can occur at either the nicotinate or the ethanolamine moiety of the salt. These derivatization strategies allow for the modification of the compound's physicochemical properties and potential applications.

Derivatization of the Nicotinate Moiety:

The carboxylic acid group of nicotinic acid is a primary site for derivatization, most commonly through esterification or amidation.

Esterification: Nicotinic acid can be reacted with various alcohols in the presence of an acid catalyst to form esters. For example, the reaction of nicotinic acid with methanol (B129727) and a catalytic amount of sulfuric acid produces methyl nicotinate. Similarly, ethyl nicotinate can be synthesized using ethanol. These reactions are typically performed under reflux conditions.

Amidation: The carboxyl group can also be converted to an amide. This can be achieved by reacting a nicotinate ester, such as methyl nicotinate, with an amine. For instance, N-(2-hydroxyethyl) nicotinamide (B372718) is synthesized by the reaction of ethyl nicotinate and ethanolamine under reflux. This demonstrates a derivatization pathway where the precursor of one part of the salt is used to derivatize the other.

Interactive Data Table: Examples of Nicotinate Derivatives

Derivative NamePrecursorsReaction TypeReference
Methyl NicotinateNicotinic acid, MethanolEsterification
Ethyl NicotinateNicotinic acid, EthanolEsterification
N-(2-hydroxyethyl) nicotinamideEthyl nicotinate, EthanolamineAmidation
Nicotinamide DerivativesMethyl nicotinate derivatives, Various aminesEnzymatic Ammonolysis

Derivatization of the Ethanolamine Moiety:

The functional groups of ethanolamine, the primary amine and the primary alcohol, offer several possibilities for derivatization.

N-Alkylation: The nitrogen atom of ethanolamine can be alkylated to form secondary or tertiary amines.

O-Acylation: The hydroxyl group can be acylated to form esters.

Formation of Other Salts: Ethanolamine can form salts with various other acids. For example, niclosamide (B1684120) ethanolamine is a salt form of niclosamide.

While the direct derivatization of the pre-formed this compound salt is not extensively documented in readily available literature, it is chemically plausible that reactions targeting the functional groups of either component could be performed. However, it is more common to synthesize derivatives from the individual precursors, nicotinic acid and ethanolamine, and then, if desired, form a salt.

Biochemical Pathways and Metabolic Fates of Ethanolamine and Its Derivatives

Systemic Distribution and Biotransformation of Ethanolamine (B43304)

Once introduced into the system, ethanolamine undergoes extensive distribution and metabolism. The liver serves as the primary site for the metabolic processing of ethanolamine. nih.gov

Organ and Tissue Distribution Analysis

Studies involving radiolabeled ethanolamine have provided insights into its distribution across different organs and tissues. Following topical application, a significant portion of ethanolamine that penetrates the skin is metabolized systemically. The liver shows the highest concentration, accounting for over 24% of the administered dose. nih.gov Other organs also accumulate ethanolamine, though to a lesser extent. nih.gov

Below is a summary of the distribution of a topical radioactive dose of ethanolamine in various organs:

OrganPercentage of Dose
Liver>24%
Kidneys2.53%
Lungs0.55%
Brain0.27%
Heart0.15%

This table illustrates the percentage of a topically applied radioactive dose of ethanolamine found in different organs, highlighting the liver as the primary site of accumulation. nih.gov

Identification of Primary and Secondary Metabolites

The biotransformation of ethanolamine results in a variety of primary and secondary metabolites. A significant portion, over 18%, is oxidized to carbon dioxide. nih.gov Approximately 4.6% of the initial dose is excreted in the urine within 24 hours in the form of several key metabolites. nih.gov

The primary urinary metabolites of ethanolamine include:

Urea

Glycine (B1666218)

Serine

Choline (B1196258)

Uric acid nih.gov

Integration into Endogenous Macromolecules

A crucial metabolic fate of ethanolamine is its incorporation into endogenous macromolecules, particularly in the liver. It serves as a precursor for the synthesis of hepatic phospholipids (B1166683), with radiolabeling studies showing high radioactivity in ethanolamine, choline, and serine bases of these lipids. nih.gov This highlights its role in the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine (B1630911). nih.gov Furthermore, ethanolamine is integrated into hepatic proteins, as well as proteins in the skin. nih.gov

Enzymatic Conjugation and Lipid Amide Biosynthesis

Ethanolamine can undergo enzymatic conjugation with fatty acids to form N-acylethanolamines (NAEs), a class of bioactive lipid amides. nih.govmdpi.com This process has been studied in vitro using various cellular components.

In Vitro Conjugation with Fatty Acids by Subcellular Fractions

Research utilizing rat liver subcellular fractions has demonstrated the enzymatic formation of fatty acid conjugates of ethanolamine. nih.gov The microsomal fraction of the liver, in particular, exhibits the highest activity for this amidation process. nih.gov

The formation of oleoyl (B10858665) ethanolamide, a specific NAE, was measured in different subcellular fractions:

Subcellular FractionFormation of Oleoyl Ethanolamide (nmol/h/mg protein)
Microsomal65.9
Mitochondrial40.1
Postnuclear18.9
Cytosolic0.3

This table shows the rate of oleoyl ethanolamide formation from oleic acid and ethanolamine in different subcellular fractions of rat liver, indicating that the microsomal fraction is the primary site for this enzymatic reaction. nih.gov

Characterization of Fatty Acid Amide Formation

The formation of fatty acid amides from ethanolamine has been characterized, with oleoyl ethanolamide being a prominent example. nih.gov The biosynthesis of oleoylethanolamide involves the enzymatic reaction between oleic acid and ethanolamine. fengchengroup.com Studies have shown that oleic acid is a preferred substrate for this conjugation compared to other fatty acids like palmitic, stearic, linoleic, linolenic, and arachidonic acids. nih.gov The resulting product, oleoyl ethanolamide, is confirmed through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov The enzymatic process favors amidation over esterification. nih.gov

The biosynthesis of oleoylethanolamide in vivo is a two-step process. First, an N-acyl transferase joins the oleoyl group from a phospholipid to phosphatidylethanolamine, forming N-acylphosphatidylethanolamine. This intermediate is then cleaved by a specific phospholipase D to produce oleoylethanolamide. wikipedia.orgresearchgate.netresearchgate.net

The table below compares the formation rates of different fatty acid ethanolamides in vitro:

Fatty AcidFormation Rate (nmol/h/mg protein)
Oleic acid16.3
Linolenic acid8.3
Linoleic acid8.1
Arachidonic acid7.6
Palmitic acid6.7
Stearic acid6.2

This table compares the in vitro formation rates of various fatty acid ethanolamides, demonstrating that oleic acid is a more efficient substrate for amidation with ethanolamine compared to other tested fatty acids. nih.gov

Role in Phospholipid Metabolism and Cellular Reprogramming

Ethanolamine is a crucial precursor for the synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes, constituting about 15-25% of the total lipid content. nih.gov The metabolic pathways involving ethanolamine are deeply integrated into cellular processes, particularly in the context of phospholipid metabolism and the significant metabolic shifts that occur during cellular reprogramming, such as T cell activation.

Ethanolamine is a fundamental building block for the de novo synthesis of two major types of phospholipids: phosphatidylethanolamine (PE) and plasmenyl PE. nih.govnih.gov The primary route for PE synthesis is the Kennedy pathway, also known as the CDP-ethanolamine pathway, which takes place in the endoplasmic reticulum. nih.gov This pathway involves a series of enzymatic reactions:

Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine. nih.gov

Conversion to CDP-Ethanolamine: The enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) then converts phosphoethanolamine to CDP-ethanolamine, a rate-limiting step in this pathway. nih.gov

Formation of PE: Finally, an ethanolamine phosphotransferase transfers the phosphoethanolamine group from CDP-ethanolamine to a diacylglycerol (DAG) molecule, resulting in the formation of PE. wikipedia.org

Similarly, ethanolamine is essential for the synthesis of plasmenyl PE, a type of ether-linked phospholipid. In this process, the phosphoethanolamine group from CDP-ethanolamine is transferred to 1-alkyl-2-acylglycerol (AAG). nih.gov

The synthesis of these ethanolamine-containing phospholipids is not just for membrane structure; PE itself is a bioactive molecule. It acts as a lipid chaperone, aiding in the folding of membrane proteins, and is vital for the function of respiratory complexes in the mitochondria. nih.gov

The synthesis of PE and plasmenyl PE is tightly regulated by specific enzymes, with Selenoprotein I (SELENOI) playing a key role. nih.govnih.gov SELENOI functions as an ethanolamine phosphotransferase, catalyzing the final step in the CDP-ethanolamine pathway by transferring phosphoethanolamine from CDP-ethanolamine to DAG to form PE, or to AAG to generate plasmenyl PE. wikipedia.orgnih.gov

Unlike many other selenoproteins, SELENOI is not involved in redox reactions. nih.govwikipedia.org Its primary function is anabolic, contributing to the synthesis of these essential phospholipids. Interestingly, another enzyme, choline/ethanolamine phosphotransferase (CEPT1), can utilize both CDP-ethanolamine and CDP-choline as substrates. In contrast, SELENOI is specific for CDP-ethanolamine, highlighting its specialized role in ethanolamine phospholipid synthesis. wikipedia.org The expression and activity of SELENOI are upregulated in response to cellular activation signals, indicating its importance in meeting the increased demand for membrane components during processes like cell proliferation. wikipedia.org

The synthesis of ethanolamine phospholipids is a critical component of the metabolic reprogramming that occurs during cellular activation, particularly in T cells. nih.govwikipedia.org When quiescent T cells are activated, they switch from a catabolic state to an anabolic state to support proliferation and differentiation. wikipedia.org This metabolic shift requires a significant increase in the synthesis of cellular building blocks, including phospholipids for new membrane formation. wikipedia.org

Studies have shown that T cell activation triggers the upregulation of SELENOI-dependent synthesis of PE and plasmenyl PE. wikipedia.org This increased synthesis is not merely a consequence of activation but is required for an effective metabolic reprogramming. nih.gov Disruption of SELENOI activity in T cells leads to impaired proliferation. wikipedia.orgwikipedia.org SELENOI deficiency reduces the de novo synthesis of PE and plasmenyl PE, which in turn disrupts downstream metabolic pathways and can lead to an accumulation of ATP. This energy surplus is sensed by AMP-activated protein kinase (AMPK), a key metabolic sensor, leading to reduced proliferation. wikipedia.org

This demonstrates a crucial link between ethanolamine phospholipid synthesis and the broader metabolic network that governs cellular activation and proliferation. The upregulation of SELENOI and the subsequent increase in PE and plasmenyl PE synthesis are essential checkpoints in the metabolic reprogramming of activated T cells. wikipedia.orgwikipedia.org

Interconnectivity with Glycerophospholipid Metabolism and Broader Metabolic Networks

The metabolic pathways of ethanolamine are intricately connected with the broader network of glycerophospholipid metabolism. researchgate.net Glycerophospholipids are a major class of lipids that, in addition to being structural components of membranes, are involved in signaling and other cellular processes.

The ethanolamine-containing phospholipids, PE and plasmenyl PE, are part of a dynamic system where different classes of phospholipids can be interconverted. For example, PE can be methylated in the liver to form phosphatidylcholine (PC), another major membrane phospholipid, in a pathway catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). nih.gov This interconversion highlights the crosstalk between the ethanolamine and choline metabolic cycles. researchgate.net

Furthermore, phosphatidylserine (B164497) (PS) can be decarboxylated in the mitochondria to produce PE, providing an alternative route for PE synthesis that does not directly rely on dietary ethanolamine. nih.gov Conversely, PE can be converted to PS in the endoplasmic reticulum. nih.gov These interconversion pathways underscore the metabolic flexibility of the cell in maintaining the appropriate balance of different phospholipid species.

Disruptions in glycerophospholipid metabolism, including abnormal PE levels, have been implicated in various pathological conditions. researchgate.net The metabolic network involving ethanolamine is therefore crucial for maintaining cellular homeostasis and is integrated with other major metabolic hubs, including amino acid and lipid metabolism. researchgate.nettubitak.gov.tr

Comparative Metabolic Analysis of Ethanolamine Oxiniacate with Related Nicotinic Acid Derivatives

This compound is a salt formed from ethanolamine and oxiniacic acid, which is a derivative of nicotinic acid (niacin or vitamin B3). A comprehensive metabolic analysis of the combined compound, this compound, is not available in the current scientific literature. Therefore, a comparative analysis must be based on the known metabolic fates of its individual components: ethanolamine and nicotinic acid derivatives.

The metabolic pathways of ethanolamine and nicotinic acid are distinct and serve different primary functions within the cell.

FeatureEthanolamine MetabolismNicotinic Acid Metabolism
Primary Role Precursor for phospholipid synthesis (PE and plasmenyl PE). nih.govPrecursor for the synthesis of NAD+ and NADP+, essential coenzymes in redox reactions. wikipedia.org
Key Pathway Kennedy Pathway (CDP-ethanolamine pathway). nih.govConversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). wikipedia.org
Main Metabolites Phosphoethanolamine, CDP-ethanolamine, Phosphatidylethanolamine (PE). nih.govNicotinamide adenine dinucleotide (NAD), Nicotinuric acid, 2-pyridone. nih.gov
Cellular Location Primarily Endoplasmic Reticulum and Mitochondria. nih.govCytosol, Mitochondria, and Nucleus.
Regulation Regulated by enzymes like Selenoprotein I and CTP:phosphoethanolamine cytidylyltransferase. nih.govnih.govRegulated by the availability of precursors like tryptophan and cellular energy state.

Metabolic Fate of Ethanolamine: As detailed in previous sections, the primary metabolic fate of ethanolamine is its incorporation into the glycerophospholipid network to form PE and plasmenyl PE. nih.govnih.gov This pathway is anabolic and essential for membrane biogenesis and cellular proliferation. wikipedia.orgwikipedia.org

Metabolic Fate of Nicotinic Acid and its Derivatives: Nicotinic acid has two main metabolic fates. The first is its conversion into the crucial coenzyme nicotinamide adenine dinucleotide (NAD). nih.gov NAD is a key player in cellular energy metabolism, participating in numerous redox reactions. The catabolism of NAD releases nicotinamide, which is then further metabolized, for instance, by methylation and oxidation to form metabolites like 2-pyridone. nih.gov The second major pathway is the formation of nicotinuric acid, which is the glycine conjugate of nicotinic acid. nih.gov

Molecular Mechanisms and Enzymatic Interactions

Catalytic Mechanisms of Ethanolamine (B43304) Ammonia-Lyase

Ethanolamine ammonia-lyase is an enzyme that facilitates the conversion of ethanolamine into acetaldehyde (B116499) and ammonia (B1221849). This catalytic process is dependent on the cofactor adenosylcobalamin, a form of vitamin B12.

Adenosylcobalamin-Dependent Enzymatic Deamination

The deamination of ethanolamine by ethanolamine ammonia-lyase is a classic example of a reaction that requires adenosylcobalamin. The proposed mechanism for this and similar adenosylcobalamin-dependent reactions initiates with the cleavage of the carbon-cobalt bond within the cofactor. This initial step is crucial for the subsequent catalytic events to occur.

Substrate Hydrogen Abstraction and Cofactor Cleavage

Following the homolytic cleavage of the carbon-cobalt bond of adenosylcobalamin, a highly reactive 5'-deoxyadenosyl radical is generated. This radical then abstracts a hydrogen atom from the substrate, ethanolamine. This abstraction of a substrate hydrogen atom by the adenosyl fragment leads to the formation of 5'-deoxyadenosine (B1664650). In support of this, studies involving the deamination of propanolamine, a related substrate, have demonstrated the reversible cleavage of the cofactor's carbon-cobalt bond and the subsequent production of 5'-deoxyadenosine.

Elucidation of Hydrogen Atom Origins in Catalysis

Investigations into the origins of the hydrogen atoms in the products of the reaction catalyzed by ethanolamine ammonia-lyase have provided further insight into the catalytic mechanism. In a study using isotopically labeled substrates and cofactors, it was determined that two of the methyl hydrogens in the resulting 5'-deoxyadenosine originated from the adenosylcobalamin cofactor itself. The third methyl hydrogen was found to be donated by the substrate. This finding underscores the active participation of 5'-deoxyadenosine in the mechanism of adenosylcobalamin-dependent enzymatic reactions.

Modulation of Glutathione (B108866) S-Transferase Activity by Ethanolamine Oxiniacate

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of compounds. The activity of these enzymes can be modulated by various substances, including certain drugs.

Specific Effects of this compound on Rat Liver Glutathione S-Transferase Activity

A study investigating the in vivo effects of several hypolipidemic drugs on the activity of glutathione S-transferase in rat liver found that this compound, a nicotinic acid derivative, did not significantly reduce the enzyme's activity. nih.gov This was in contrast to other hypolipidemic agents tested. The activity of GST was measured using sulfobromophthalein (B1203653) (BSP), 1,2-dichloro-4-nitrobenzene (DCNB), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as substrates. nih.gov

Differential Effects Compared to Other Hypolipidemic Agents

The effect of this compound on rat liver GST activity was notably different when compared to other hypolipidemic drugs. nih.gov The study revealed that, with the exception of this compound, all other tested compounds, whether structurally related to clofibrate (B1669205) or not, led to a significant reduction in GST activity. nih.gov This differential effect suggests a unique interaction profile of this compound with the glutathione S-transferase system compared to other drugs in its therapeutic class.

Interactive Data Table: Effect of Hypolipidemic Agents on Rat Liver Glutathione S-Transferase Activity

Hypolipidemic AgentEffect on GST Activity
This compoundNo significant reduction
ClofibrateSignificant reduction
Other fibrate derivativesSignificant reduction
Non-fibrate hypolipidemicsSignificant reduction

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Ethanolamine (B43304) Formation

Quantum chemical calculations are instrumental in elucidating the formation pathways of ethanolamine, particularly in environments like the interstellar medium (ISM). arxiv.org These calculations help determine the feasibility and kinetics of various chemical reactions.

Understanding the formation of ethanolamine on the surfaces of interstellar dust grains requires precise knowledge of the binding energies (BEs) of reactants and the activation energy barriers for their reactions. arxiv.org Quantum chemical models, including Density Functional Theory (DFT), are used to estimate these parameters. arxiv.orgscilit.com

Recent studies have modeled chemical routes for ethanolamine formation and calculated the associated energies. researchgate.net For instance, two significant surface reactions proposed are:

CH₂OH + NH₂CH₂ → NH₂CH₂CH₂OH

NH₂ + C₂H₄OH → NH₂CH₂CH₂OH

These reactions are thought to play a crucial role in the formation of ethanolamine in warmer interstellar regions (60–90 K). arxiv.orgscilit.com The calculations provide the energetic landscape for these reactions, indicating their viability under specific astrochemical conditions. researchgate.net

Table 1: Calculated Energies for Ethanolamine Formation Pathways Calculations performed at the DFT-B3LYP/6-31+G(d,p) level of theory. Data sourced from recent astrochemical studies. arxiv.org

Reaction PathwayActivation Energy (K)Reaction Energy (K)Viability
CH₂OH + NH₂CH₂ → Ethanolamine144-40081Considered Viable
NH₂ + C₂H₄OH → Ethanolamine155-28249Considered Viable
NH₂ + CH₂CH₂O → Ethanolamine1723-1707Barrier likely too high
CH₃OH + NHCH₂ → Ethanolamine110373216Endothermic, not viable

Ethanolamine has been identified in the molecular cloud G+0.693-0.027, a region characterized by intense radiation. arxiv.orgoup.com Understanding its persistence requires modeling its photochemical behavior when exposed to UV and X-ray radiation. oup.com

Computational studies, complemented by laboratory experiments on ethanolamine ices, investigate its stability and degradation pathways. arxiv.orgarxiv.org These models simulate the energetic processes occurring on dust grains in cold, dense regions of the ISM. oup.com By analyzing the spectral features of ethanolamine ices under simulated astrochemical conditions (e.g., exposure to vacuum ultraviolet radiation), researchers can predict its photochemical fate, including dissociation pathways and the formation of daughter molecules. arxiv.orgresearchgate.net This balance between grain-surface formation and post-desorption photodestruction is critical for explaining its observed abundance. oup.com

Molecular Modeling and Spectroscopic Constant Predictions

Molecular modeling is essential for predicting the spectroscopic constants that act as molecular fingerprints, enabling the identification of molecules like ethanolamine in space via radio astronomy. arxiv.org

While the spectroscopic constants for ethanolamine itself are well-studied, identifying its chemical precursors and byproducts requires theoretical predictions for related, less-studied species. arxiv.org Quantum chemical calculations can accurately estimate rotational and distortional constants for molecules that have not yet been characterized in the laboratory. researchgate.net

For instance, theoretical estimations have been provided for species chemically related to ethanolamine, such as HNCCO, NH₂CHCO, and NH₂CH₂CO. arxiv.orgresearchgate.net These predicted constants are invaluable for guiding future astronomical surveys and identifying these molecules in the ISM, which can, in turn, provide further clues about the chemical networks involving ethanolamine. arxiv.org

Table 2: Theoretically Estimated Spectroscopic Constants for an Ethanolamine-Related Species (NH₂CHCO) Constants provide a basis for future astronomical identification. arxiv.orgresearchgate.net

ConstantCalculated Value
A (MHz)20042.8
B (MHz)4370.4
C (MHz)3591.3
μa (D)0.1
μb (D)2.2

Density Functional Theory (DFT) Applications

DFT is a versatile computational method used to study the electronic structure and properties of molecules. It is widely applied to understand the interactions of ethanolamine with various materials, particularly in the context of industrial and technological applications. researchgate.netacs.org

DFT calculations are used to investigate the adsorption of ethanolamine on the surfaces of sensing materials, which is crucial for developing effective chemical sensors. researchgate.net For example, studies have modeled the adsorption of monoethanolamine (MEA) on the hydroxylated surfaces of chromium(III) oxide (Cr₂O₃), a component of stainless steel. researchgate.net

These simulations explore different adsorption modes, such as the substitution of surface water molecules by MEA or direct adsorption onto the surface. researchgate.net By calculating adsorption energies, researchers can determine the most stable configurations. researchgate.net For instance, DFT studies on MEA adsorption on Cr₂O₃ surfaces revealed that hydrogen bonds form between the amine and alcohol groups of ethanolamine and the hydroxyl groups on the material's surface. researchgate.net Atomistic thermodynamic models can further incorporate the effects of temperature and solvation to predict adsorption behavior under realistic conditions. researchgate.net Such computational insights are vital for designing materials with enhanced sensitivity and selectivity for detecting ethanolamine.

Computational Insights into Selectivity and Sensitivity in Chemical Sensors

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has provided significant insights into the mechanisms governing the selectivity and sensitivity of chemical sensors for detecting ethanolamine. These theoretical studies are crucial for designing and optimizing sensor materials.

Research into metal oxide semiconductor sensors has demonstrated that doping with specific elements can significantly enhance their performance. For instance, theoretical calculations have been employed to understand how doping sulfur into nanostructured zinc oxide (ZnO) improves its ability to selectively detect ethanolamine. These studies reveal that the dopant alters the electronic structure of the sensing material, leading to stronger and more specific interactions with ethanolamine molecules.

Further computational analyses have explored the adsorption energies of ethanolamine on various sensor surfaces. DFT calculations have shown that in systems like palladium-doped tin dioxide (Pd-SnO2), the tin (Sn) atom exhibits a strong affinity for the oxygen (O) and nitrogen (N) atoms in ethanolamine. This results in high adsorption energies, which in turn enhances the sensor's selectivity and sensitivity towards ethanolamine gas. Molecular dynamics simulations have also been utilized to study the interaction of ethanolamine with surfaces like magnetite (Fe3O4), revealing that the adsorption process is influenced by electrostatic interactions and temperature.

These computational approaches allow for a detailed examination of the intermolecular forces and electronic changes that occur when ethanolamine interacts with a sensor surface. By understanding these fundamental interactions, researchers can predict which materials will exhibit the highest selectivity and sensitivity, thereby guiding the development of more effective chemical sensors for ethanolamine detection.

Astrochemical Significance and Prebiotic Chemistry Hypotheses

Identification in Interstellar Medium and Molecular Clouds

Ethanolamine (NH2CH2CH2OH) has been identified in the interstellar medium, specifically within the molecular cloud G+0.693-0.027, located in the SgrB2 complex near the Galactic center. arxiv.org This detection is a significant finding in the field of astrochemistry, as ethanolamine is a key molecule in understanding the potential for prebiotic chemistry beyond Earth. Its presence in such a region suggests that the chemical pathways for its formation exist in the harsh conditions of interstellar space.

The identification was made possible through detailed analysis of the spectral data obtained from the region. To aid in such identifications, experimental and computational studies have been conducted to determine the temperature-dependent spectral features of pure ethanolamine ices under astrochemical conditions. arxiv.org These studies provide the necessary reference data for astronomers to search for ethanolamine in other star-forming regions and molecular clouds.

Postulated Role as a Precursor to Simple Amino Acids and Primitive Cell Membranes

The discovery of ethanolamine in the interstellar medium has significant implications for theories of prebiotic chemistry. arxiv.org It is considered a plausible precursor to the formation of simple amino acids, the fundamental building blocks of proteins. The structure of ethanolamine contains both an amino group (-NH2) and a hydroxyl group (-OH), making it a reactive molecule that could participate in chemical reactions leading to amino acids.

Furthermore, ethanolamine is a key component of phospholipids (B1166683), which are the primary molecules that form the lipid bilayers of cell membranes. Its presence in interstellar space suggests that the necessary ingredients for the spontaneous formation of primitive cell membranes could have been delivered to early Earth by comets or meteorites. This hypothesis is a central part of the broader theory of panspermia, which posits that life's precursors were delivered from space.

Chemical models dedicated to ethanolamine have been developed to explore its formation pathways in interstellar environments. arxiv.org These models, supported by quantum chemical calculations, suggest that surface reactions on icy dust grains, such as the reaction between CH2OH and NH2CH2 or NH2 and C2H4OH, could be significant formation routes in warmer regions of space (60-90 K). arxiv.org These theoretical models help to explain the observed abundance of ethanolamine and strengthen the hypothesis of its crucial role in the origins of life.

In Vitro Research Methodologies and Applications

Subcellular Fractionation Studies

Subcellular fractionation is a crucial technique for dissecting the complex machinery of a cell into its constituent organelles and compartments. labome.comnih.gov This approach has been instrumental in elucidating the spatial organization of metabolic pathways involving ethanolamine (B43304). By separating components such as the cytosol, mitochondria, and microsomes, researchers can pinpoint the location of specific enzymatic activities. nih.govresearchgate.net

The enzymatic conjugation of ethanolamine with fatty acids to form N-acylethanolamines (NAEs) is a significant metabolic pathway. mdpi.com Subcellular fractionation studies using rat liver have been pivotal in identifying the primary site of this activity. In these studies, liver homogenates are separated into postnuclear, mitochondrial, microsomal, and cytosolic fractions by differential centrifugation. nih.gov

Incubation of these fractions with ethanolamine and a radiolabeled fatty acid, such as [1-14C]oleic acid, allows for the measurement of N-oleoylethanolamine formation. nih.gov Research has demonstrated that the enzyme activity responsible for this amidation is predominantly located in the microsomal fraction of the liver. nih.gov This suggests that the enzymes catalyzing the conjugation of fatty acids to ethanolamine are mainly associated with the endoplasmic reticulum. nih.gov

Further studies have identified specific enzymes involved in the broader pathway of phosphatidylethanolamine (B1630911) (PE) synthesis, a key class of ethanolamine-containing phospholipids (B1166683). For instance, ethanolamine phosphotransferase 1 (EPT1) and choline (B1196258)/ethanolamine phosphotransferase 1 (CEPT1) are crucial enzymes in the final step of the CDP-ethanolamine pathway. nih.gov Immunohistochemical analyses combined with studies in deficient cell lines have revealed distinct localizations for these enzymes: EPT1 is primarily found in the Golgi apparatus, while CEPT1 resides in the endoplasmic reticulum. nih.gov This differential localization is associated with their preference for synthesizing distinct molecular species of ethanolamine phospholipids. nih.gov

Table 1: Specific Activity of Oleoyl (B10858665) Ethanolamide Formation in Rat Liver Subcellular Fractions This interactive table summarizes the enzymatic activity for the formation of oleoyl ethanolamide from oleic acid and ethanolamine in different cellular compartments of rat liver.

Subcellular Fraction Formation of Oleoyl Ethanolamide (nmol/h/mg protein)
Postnuclear 18.9
Mitochondrial 40.1
Microsomal 65.9
Cytosolic 0.3

Data sourced from in vitro conjugation studies. nih.gov

Cell Culture Models for Metabolic and Cellular Responses

Cell culture models provide a controlled environment to investigate how specific cell types respond to ethanolamine, offering insights into its role in cellular metabolism, proliferation, and potential toxicity.

T lymphocyte (T cell) activation is a fundamental process in the adaptive immune response, requiring significant metabolic reprogramming to support cell growth and proliferation. nih.govduke.edu In vitro studies using mouse T cells have highlighted the critical role of ethanolamine phospholipid synthesis in this process. When T cells are activated, there is an upregulation of selenoprotein I (SELENOI), an enzyme involved in the synthesis of phosphatidylethanolamine (PE). nih.gov

Using SELENOI-deficient mouse models, researchers have shown that a lack of this enzyme impairs the de novo synthesis of PE during T cell activation, leading to reduced proliferation. nih.gov This demonstrates that the pathway involving ethanolamine is a key component of the metabolic reprogramming necessary for an effective immune response. The study revealed that disrupting this pathway led to an accumulation of ATP and reduced activation of the metabolic sensor AMPK, indicating a failure in the normal metabolic shift. nih.gov

In vitro models using excised human and animal skin are employed to study the percutaneous absorption and potential irritancy of ethanolamine. cir-safety.orgnih.govresearchgate.netnih.gov These studies often utilize flow-through diffusion cells where a solution containing ethanolamine is applied to the epidermal surface of the skin sample. nih.govnih.gov

Research has shown that ethanolamine permeates slowly across human skin. nih.gov For example, in one study, a 10% aqueous solution of monoethanolamine (MEA) did not permeate the skin after 1 hour but showed moderate permeation after 24 hours. nih.gov However, even at low concentrations, ethanolamine can cause significant skin irritation. nih.gov Studies using radiolabeled diethanolamine (B148213) ([14C]-DEA) in cosmetic formulations applied to excised human skin found that after 24 hours, the majority of the absorbed dose remained within the skin itself, with only a small fraction passing through into the receptor fluid. nih.gov Lactate dehydrogenase activity assays on in vitro skin samples indicated that ethanolamine at concentrations of 5% and 10% was mildly toxic to the skin. cir-safety.org

Table 2: In Vitro Dermal Penetration of [14C]-Diethanolamine (DEA) from Different Formulations after 24 hours This interactive table presents data on the absorption of DEA into and through excised human skin from various cosmetic products.

Product Type Absorbed into Receptor Fluid (%) Found in Skin (%) Total Absorbed (%)
Shampoos 0.08 2.8 2.88
Hair Dyes 0.09 2.9 2.99
Body Lotions 0.9 10.0 10.9

Data derived from studies using flow-through diffusion cells with excised human skin. nih.gov

Biochemical and Biophysical Assays

A variety of biochemical and biophysical assays are used to quantify ethanolamine and track its metabolic fate, providing precise measurements of enzyme kinetics and pathway flux.

Radiometric assays are a highly sensitive method for tracing the incorporation of ethanolamine into larger molecules. These assays typically use tritium-labeled ([3H]) or carbon-14-labeled ([14C]) ethanolamine. For instance, the incorporation of [3H]ethanolamine into phospholipids is used as a robust indicator of cell viability and proliferation in cultures of the malaria parasite Plasmodium falciparum. nih.gov The amount of radioactivity incorporated into the phospholipid fraction is directly proportional to parasite growth. nih.gov Similarly, studies on rat cerebral cortex slices have used [1-3H]ethanolamine to investigate the synthesis of phosphatidylethanolamine under hypoxic conditions. nih.gov

Enzymatic assays offer a simpler and more rapid method for quantifying ethanolamine concentrations in biological samples compared to methods like HPLC. kyushu-u.ac.jp One such method utilizes an amine oxidase from Arthrobacter sp. This enzyme catalyzes the oxidation of ethanolamine, and the resulting products can be measured to determine the initial concentration of ethanolamine in the sample. kyushu-u.ac.jp This type of assay is suitable for routine clinical laboratory use and has shown a strong correlation with results obtained from more complex chromatographic methods. kyushu-u.ac.jp In other research, enzymatic in vitro assays have been used to confirm the function of specific enzymes, such as GlnA4 in Streptomyces coelicolor, which was identified as a γ-glutamylethanolamide synthetase by detecting its reaction product, gamma-glutamylethanolamide, via HPLC/ESI-MS. nih.gov

Spectroscopic Characterization Techniques (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the determination of ethanolamines in various samples, including environmental and biological matrices. sciex.comchromatographyonline.com This technique allows for detection at very low concentrations, often in the parts-per-billion range. sciex.com The process typically involves separating the target compounds using liquid chromatography followed by detection with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. chromatographyonline.com For instance, in the analysis of ethanolamine, the mass-to-charge ratio (m/z) of 62 is often monitored. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for identifying and quantifying ethanolamine in biological samples like brain tissue extracts. nih.gov Both 1H NMR and 31P NMR have been utilized in studies involving ethanolamine and its derivatives. nih.govnih.gov In 1H NMR spectra of ethanolamine, characteristic peaks can be unambiguously assigned. nih.gov For example, experimental 1H NMR spectra of ethanolamine in D2O and H2O have been documented in databases. hmdb.cahmdb.ca 31P NMR has been employed to study N-acyl-ethanolamine phospholipids, demonstrating its utility in analyzing ethanolamine-containing lipids. nih.gov

Development of Analytical Technologies for Ethanolamine

The development of robust analytical technologies is crucial for monitoring ethanolamine due to its industrial importance and potential health implications from prolonged exposure. researchgate.net A significant area of this development is in the field of gas sensors.

Fabrication and Performance Evaluation of Gas Sensors

The fabrication of gas sensors for ethanolamine detection often involves the use of metal-oxide-semiconductor (MOS) materials. These sensors are typically created by depositing a sensing material onto an alumina ceramic tube or an interdigitated electrode chip. mdpi.commdpi.com The sensing material, often a paste made from nanomaterials mixed with deionized water, is coated onto the substrate which includes gold electrodes and platinum wires for electrical contact and heating. mdpi.com

A variety of materials have been investigated for their efficacy in detecting ethanolamine gas, with a focus on nanostructured metal oxides due to their high surface area-to-volume ratio.

Table 1: Performance of Various Gas Sensors for Ethanolamine Detection

Sensing Material Target Analyte Operating Temperature (°C) Response Time (s) Recovery Time (s) Concentration (ppm) Response
Pd-doped SnO2 Ethanolamine 150 10 12 100 106 (Ra/Rg)
Sulfur-doped ZnO (SFZO) Ethanolamine Not Specified Not Specified Not Specified Not Specified ~4 times higher than undoped ZnO

Data compiled from multiple sources. researchgate.net

The performance of these sensors is evaluated based on several key parameters: sensitivity (response), selectivity, response time, recovery time, and stability. For instance, a sensor fabricated from Pd-doped SnO2 demonstrated exceptional sensitivity to 100 ppm ethanolamine at 150 °C, with rapid response and recovery times of 10 and 12 seconds, respectively. researchgate.net Similarly, sulfur-doped flower-like ZnO microparticles have shown a response to ethanolamine that is approximately four times higher than that of undoped ZnO. researchgate.net The selectivity of these sensors is a critical parameter, indicating their ability to detect the target gas in the presence of other interfering gases.

Mechanistic Analysis of Gas-Sensing via Adsorption Studies

The sensing mechanism of metal oxide-based gas sensors for ethanolamine relies on the interaction of the gas molecules with the sensor surface, leading to a change in the material's electrical resistance. This process is fundamentally governed by adsorption and subsequent chemical reactions on the surface.

When an n-type semiconductor sensor, such as one made of SnO2 or ZnO, is exposed to air, oxygen molecules adsorb onto the surface and capture free electrons from the conduction band, forming chemisorbed oxygen species (O₂⁻, O⁻, or O²⁻ depending on the operating temperature). This creates a high-resistance electron depletion layer on the surface of the sensing material.

Upon exposure to a reducing gas like ethanolamine, the ethanolamine molecules adsorb onto the sensor surface and react with the chemisorbed oxygen species. This reaction releases the trapped electrons back into the conduction band of the sensing material.

Reaction Example on SnO₂ surface: C₂H₇NO (Ethanolamine) + O⁻(ads) → Reaction Products + e⁻

The increase in electron concentration leads to a decrease in the resistance of the sensor, which is measured as the sensor's response.

Density functional theory (DFT) calculations have been used to further elucidate the sensing mechanism. For Pd-doped SnO2 systems, DFT studies have shown that Sn exhibits strong affinities for the oxygen and nitrogen atoms in ethanolamine, resulting in high adsorption energies. researchgate.net This strong adsorption enhances the selectivity and sensitivity of the sensor towards ethanolamine gas. researchgate.net Similarly, for SnO2 decorated g-C3N4, the formation of a heterojunction at the interface facilitates electron transfer and the adsorption of oxygen molecules, which in turn enhances the reaction with ethanolamine. researchgate.net

Preclinical Animal Model Investigations

Pharmacokinetic and Biodistribution Studies of Ethanolamine (B43304)

Following administration in murine models, ethanolamine demonstrates a wide but specific distribution pattern, with the liver being the primary site of accumulation and metabolism. nih.gov Studies involving radiolabeled ethanolamine ([14C]ethanolamine) in athymic nude mice have shown that the liver is a major site for its metabolism, containing over 24% of the applied radioactive dose. nih.gov Other organs also show uptake of ethanolamine, though to a lesser extent. nih.gov

The kidneys, lungs, brain, and heart have been found to contain 2.53%, 0.55%, 0.27%, and 0.15% of the dose, respectively. nih.gov This distribution highlights the systemic availability of ethanolamine following administration. Once distributed, ethanolamine is extensively metabolized. nih.gov The hepatic phospholipid bases, including ethanolamine, choline (B1196258), and serine, become highly radioactive, indicating active incorporation into metabolic pathways within the liver. nih.gov Furthermore, a significant portion of a topical dose is oxidized to carbon dioxide (over 18%) and excreted in the urine (4.6%) over a 24-hour period. nih.gov Urinary metabolites include urea, glycine (B1666218), serine, choline, and uric acid, demonstrating its breakdown and integration into various biochemical pathways. nih.govresearchgate.net

Table 1: Organ Distribution of [14C]Ethanolamine in Murine Models

Organ Percentage of Applied Dose
Liver >24%
Kidneys 2.53%
Lungs 0.55%
Brain 0.27%
Heart 0.15%

Data sourced from studies on topically applied radiolabeled ethanolamine. nih.gov

Studies on both animal and grafted human skin models reveal significant absorption and subsequent metabolism of ethanolamine following topical application. nih.gov When applied to human skin grafted onto athymic nude mice, as well as directly to mouse skin, ethanolamine penetrates the skin and is extensively metabolized by the animal's systemic pathways. nih.gov In these models, ethanolamine was the only radioactive phospholipid base detected within the human skin grafts and the mouse skin itself. nih.gov

In vitro data using excised pig skin shows that while a small percentage of the applied dose is lost to evaporation or percutaneous penetration, the majority remains in the epidermis. nih.gov Research on excised skin from various species, including rats, mice, rabbits, and humans, has been utilized to understand the penetration of different ethanolamines. researchgate.net In studies with diethanolamine (B148213) on excised human skin, it was found that after 24 hours, most of the absorbed dose is found within the skin itself, with only a small fraction reaching the receptor fluid, which simulates systemic circulation. nih.gov In repeat-dose studies, diethanolamine appeared to accumulate in the skin. nih.gov

Metabolic and Enzymatic Perturbation Studies

In rodent models, the administration of ethanolamine has been shown to influence hepatic enzyme systems and liver function. Oral administration of ethanolamine to mice with liver injury induced by carbon tetrachloride resulted in a reduction of serum aminotransferase activities. nih.gov This suggests a modulatory effect on liver enzymes involved in cellular damage and repair. Furthermore, ethanolamine treatment was observed to increase the regenerative reaction in the injured liver, as indicated by an increase in 5-bromo-2'-deoxyuridine (B1667946) uptake, and helped in the recovery of ATP concentration in the liver tissue. nih.gov

Studies in mice have also demonstrated that the administration of ethanolamine can lead to a significant increase in the activity of ethanolamine kinase in both the liver and kidney. documentsdelivered.com This enzyme is crucial for the phosphorylation of ethanolamine, the first step in its incorporation into phosphatidylethanolamine (B1630911). nih.gov Interestingly, ethanolamine administration also enhanced choline kinase activity in these organs. documentsdelivered.com In rat models, diethanolamine was found to inhibit the in vitro synthesis of both phosphatidylcholine and phosphatidylethanolamine in liver tissue. umich.edu The enzyme responsible for the amidation of fatty acids with ethanolamine to form N-acylethanolamines is found to reside mainly in the microsomal fraction of the rat liver. nih.gov

The synthesis of ethanolamine-containing phospholipids (B1166683), such as phosphatidylethanolamine (PE), plays a critical role in the immunological responses of murine models, particularly in the activation and function of T cells. nih.gov T cell activation triggers metabolic reprogramming to meet the high demands for energy and metabolites needed for proliferation, and ethanolamine phospholipid synthesis is a key part of this process. nih.gov The enzyme selenoprotein I (SELENOI), an ethanolamine phosphotransferase, is upregulated in response to T cell receptor stimulation and is important for optimal T cell activation and proliferation. nih.gov

In mouse models, a deficiency of SELENOI in T cells leads to reduced de novo synthesis of PE and impairs T cell proliferation. nih.gov This impairment is linked to reduced activation of the metabolic sensor AMP-activated protein kinase (AMPK). nih.gov The synthesis of ethanolamine phospholipids is therefore crucial for the metabolic reprogramming that supports T cell proliferation and differentiation. researchgate.netmdpi.com Disruption of this pathway can shift T cell phenotypes, potentially favoring tolerogenic over pathogenic responses. researchgate.net Studies have shown that mice with SELENOI knockout generate lower levels of antigen-specific T cells compared to wild-type controls, highlighting the importance of this pathway in adaptive immunity. nih.gov

Research on N-Acyl Ethanolamine Derivatives

N-acylethanolamines (NAEs) are a class of lipid mediators derived from the condensation of a fatty acid with ethanolamine. nih.gov Research in murine models has highlighted their significant biological activities, particularly their anti-inflammatory and neuroprotective properties. nih.govresearchgate.net NAEs such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) are recognized for their therapeutic potential in inflammatory and neurodegenerative conditions. nih.govmdpi.com

In a lipopolysaccharide (LPS)-induced neuroinflammation murine model, dietary supplementation with a composition of fatty acid-derived NAEs demonstrated pronounced anti-inflammatory activity both in vitro and in vivo. nih.govresearchgate.net This supplementation was shown to suppress the neuroinflammatory response by reducing glial activation, positively regulate the proliferation of neural progenitors, and attenuate memory impairment dependent on the hippocampus. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) analysis confirmed an increase in the production of a range of NAEs known for their anti-inflammatory activity following the administration of the lipid composition. nih.govresearchgate.net The biological effects of NAEs are dependent on their specific fatty acyl groups, which determine their interaction with various receptors, such as the cannabinoid receptors CB1 and CB2, for which N-arachidonoylethanolamine (anandamide) is an endogenous ligand. nih.gov

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
Adenosine Triphosphate ATP
Anandamide AEA
Carbon dioxide CO2
Carbon tetrachloride CCl4
Choline
Diethanolamine DEA
Ethanolamine
5-bromo-2'-deoxyuridine
Glycine
Lipopolysaccharide LPS
N-arachidonoylethanolamine AEA
N-oleoylethanolamine OEA
N-palmitoylethanolamine PEA
Phosphatidylcholine
Phosphatidylethanolamine PE
Selenoprotein I SELENOI
Serine
Urea

Investigation of Bioactive Properties in Experimental Disease Models (e.g., N-palmitoyl-ethanolamine in inflammatory and neuropathic conditions)

N-palmitoyl-ethanolamine (PEA), an endogenous fatty acid amide, has demonstrated significant anti-inflammatory, analgesic, and neuroprotective properties in various preclinical experimental models. frontiersin.orgresearchgate.net Research indicates that PEA's therapeutic effects are linked to its role as a local pro-homeostatic mediator that is synthesized on demand in response to tissue injury or stress. researchgate.net

In models of inflammatory conditions, PEA has been shown to modulate mast cell activation and degranulation, which are crucial events in the inflammatory cascade. researchgate.netneuropathie.nu This modulation leads to a reduction in the release of pro-inflammatory mediators. neuropathie.nu Studies have observed that tissue concentrations of PEA are altered during pathological states, suggesting its involvement in the body's natural response to inflammation. nih.gov

In the context of neuropathic pain, animal studies have highlighted the efficacy of PEA in mitigating pain behaviors. For instance, in a mouse model of streptozotocin-induced diabetic neuropathic pain, paw skin levels of PEA were found to be significantly higher than in control mice, suggesting an endogenous response to the neuropathic condition. nih.gov Furthermore, the administration of PEA in rodent models of neuropathic pain has been shown to reduce mechanical allodynia and thermal hyperalgesia. frontiersin.org The anti-inflammatory actions of PEA are considered a key mechanism in its ability to alleviate neuropathic pain, given the established role of inflammation and mast cell activity in the pathophysiology of this condition. neuropathie.nu

The following table summarizes the findings from preclinical studies on N-palmitoyl-ethanolamine in experimental disease models.

Experimental ModelKey Findings
Mouse model of diabetic neuropathic painSignificantly higher levels of PEA in the paw skin of diabetic mice compared to control mice. nih.gov
Rodent models of hyperalgesia and allodyniaAdministration of PEA analogues reduced tissue reactions to pro-inflammatory stimuli. nih.gov
General inflammatory and neuropathic conditionsPEA acts as an endogenous mediator with levels increasing in response to neuroinflammatory or neuropathic conditions to exert local anti-inflammatory and analgesic effects. nih.gov
Models of visceral, neuropathic, and inflammatory painPEA exerts potent anti-inflammatory and analgesic effects. nih.gov

Structure-Activity Relationships and Stability of Analogues in Preclinical Models

Investigations into the structure-activity relationships (SAR) and structure-stability relationships (SSR) of analogues of N-acylethanolamines have focused on inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of compounds like PEA. nih.govnih.gov By inhibiting NAAA, the endogenous levels of these bioactive lipids can be increased, prolonging their therapeutic effects.

One area of focus has been on compounds featuring an α-amino-β-lactone ring, which have been identified as potent and selective NAAA inhibitors. nih.gov Studies on these analogues have revealed several key insights into their SAR and SSR:

Influence of the α-amino functionality: Carbamate derivatives have been found to be more active and stable than their corresponding amide analogues. nih.govresearchgate.net

Impact of β-substituent size: An increase in the steric bulk at the β-position of the β-lactone ring was found to negatively affect the inhibitory potency against NAAA. However, this modification improved both the chemical and plasma stability of the compounds. nih.govresearchgate.net

Stereochemistry: The relative stereochemistry at the α- and β-positions of the β-lactone ring plays a role in the stability of these inhibitors, with the cis configuration generally being preferred for enhanced stability. nih.govresearchgate.net

This research has led to the development of potent NAAA inhibitors, such as (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, which has demonstrated single-digit nanomolar inhibitory activity against both rat and human NAAA. nih.gov The following table summarizes the structure-activity and structure-stability relationships of these NAAA inhibitors.

Structural ModificationImpact on ActivityImpact on Stability
α-amino functionality (Carbamate vs. Amide)Carbamates are more active. nih.govresearchgate.netCarbamates are more stable. nih.govresearchgate.net
Increased steric bulk at the β-positionDecreased inhibitory potency. nih.govresearchgate.netImproved chemical and plasma stability. nih.govresearchgate.net
Stereochemistry (cis vs. trans)-cis configuration is generally preferred for stability. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for Ethanolamine Oxiniacate

Elucidation of Specific Cellular and Molecular Targets for Ethanolamine (B43304) Oxiniacate

A primary avenue for future research is the precise identification of the cellular and molecular targets of ethanolamine oxiniacate. The compound's dual nature suggests that it may interact with targets associated with both ethanolamine and nicotinic acid, or it may possess entirely novel interaction profiles. Research should focus on investigating its affinity for receptors known to bind nicotinic acid, such as the G-protein coupled receptor 109A (GPR109A), which is involved in niacin's lipid-lowering effects. rsc.org

Furthermore, studies on related compounds like Niclosamide (B1684120) Ethanolamine Salt (NEN) have shown interactions with multiple signaling pathways, including mTORC1, Wnt/β-catenin, STAT3, and NF-κB. mdpi.com Future studies should explore whether this compound can modulate these or other key signaling hubs. The ethanolamine component is a crucial precursor for phosphatidylethanolamine (B1630911), a key component of cell membranes, suggesting that its delivery via this salt could influence membrane dynamics and associated protein functions. plos.orgnih.gov Investigating the compound's effect on membrane-bound enzymes and transport proteins will be a critical step in understanding its cellular impact.

Investigation of Intermediary Metabolites and Related Signaling Pathways

Understanding the metabolic fate of this compound is crucial. Upon dissociation, the compound would release ethanolamine and nicotinic acid, which would then enter their respective metabolic pathways. Ethanolamine can be phosphorylated by ethanolamine kinase to enter the Kennedy pathway for the synthesis of phosphatidylethanolamine. nih.gov Alternatively, it can be catabolized, particularly by gut microbiota, into acetaldehyde (B116499) and ammonia (B1221849), ultimately yielding acetyl-CoA for entry into central carbon metabolism. nih.govasm.orgresearchgate.net

The nicotinic acid component is a precursor for the synthesis of essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). Research should investigate the rate of dissociation and subsequent metabolism, and whether the compound as a whole is transported into cells or acts primarily after breaking down into its constituents.

Signaling pathways potentially modulated by the compound's metabolites are numerous. The mTOR signaling pathway, which is central to cell growth and proliferation, has been shown to be influenced by both ethanolamine and related compounds like NEN. mdpi.comnih.gov Additionally, studies involving Vitamin E nicotinate (B505614) suggest that the nicotinate moiety can elicit cell signaling that increases the production of N-acylethanolamines like anandamide, which have their own signaling roles. rsc.orgnih.gov Future work should aim to map the specific signaling cascades activated or inhibited by this compound and its downstream metabolites.

Development of Advanced Analytical Techniques for Bioavailability and Bioactivity Profiling

To study the pharmacokinetics and pharmacodynamics of this compound, robust and sensitive analytical methods are required. The analysis of ethanolamine is challenging due to its low volatility and high polarity, often requiring derivatization for detection by gas chromatography (GC). phenomenex.com High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a direct and highly sensitive method for quantifying ethanolamine and related compounds in complex biological matrices like plasma and urine. osha.govlcms.czlcms.czgoogle.com

Future research must focus on developing and validating specific HPLC-MS/MS methods for the simultaneous quantification of the intact this compound salt, as well as its dissociated components and key metabolites. This will be essential for conducting detailed bioavailability and bio-distribution studies. Bioactivity profiling, which links chemical analysis with biological assays, can be used to screen for effects on various cellular processes and identify its mechanism of action. mdpi.com

Table 1: Potential Analytical Techniques for this compound Profiling
TechniqueAbbreviationPrimary ApplicationKey AdvantagesReference
High-Performance Liquid Chromatography-Tandem Mass SpectrometryHPLC-MS/MSQuantification in biological fluids (plasma, urine)High sensitivity, high specificity, no derivatization needed lcms.czgoogle.com
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile derivativesExcellent separation for complex mixtures phenomenex.com
High-Performance Liquid Chromatography with UV detectionHPLC-UVQuantification in simpler matrices (e.g., formulations)Cost-effective, robust osha.gov
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of metabolitesProvides detailed structural information mdpi.com

Theoretical Prediction of Novel Interactions and Reactivity Profiles

Computational chemistry and molecular modeling offer powerful tools to predict the behavior of this compound at the molecular level. Density Functional Theory (DFT) can be employed to investigate the compound's electronic structure, stability, and the nature of the ionic bond between the ethanolamine cation and the nicotinate anion. nih.gov These calculations can also predict its chemical reactivity through analysis of molecular orbitals and reactivity descriptors, indicating how it might interact with biological macromolecules. rsc.org

Molecular dynamics (MD) simulations can provide insights into how this compound interacts with biological targets such as cell membranes or protein binding pockets. mdpi.com By simulating the compound in an aqueous environment with a lipid bilayer, researchers can predict its membrane permeability and preferred orientation. Furthermore, docking studies can be performed against known protein targets of nicotinic acid or other relevant receptors to generate hypotheses about its binding modes and affinities, guiding future experimental work. elifesciences.orgresearchgate.net

Table 2: Computational Approaches for Investigating this compound
MethodFocus of InvestigationPredicted OutcomesReference
Density Functional Theory (DFT)Electronic structure, stability, hydrogen bondingChemical reactivity, interaction energies, vibrational spectra nih.govrsc.org
Molecular Dynamics (MD) SimulationDynamic behavior in biological environmentsMembrane permeability, binding stability, conformational changes mdpi.com
Molecular DockingInteraction with specific protein targetsBinding affinity, orientation in active sites, potential targets elifesciences.orgresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonds and interactionsStrength and nature of hydrogen bonds and ionic interactions rsc.org

Exploration of Biomedical Applications Based on Identified Biochemical Modulations

Based on the known activities of its constituent parts and related molecules, several potential biomedical applications for this compound can be explored. The modulation of the PI3K-mTORC1 pathway by the related compound Niclosamide Ethanolamine Salt suggests a potential role in anti-fibrotic or anti-cancer therapies. mdpi.com Given that ethanolamine is crucial for the proliferation of intestinal epithelial cells, this compound could be investigated for applications in promoting gut health and mucosal integrity. nih.govnih.gov

Furthermore, N-acylethanolamines, which can be influenced by nicotinate signaling, possess anti-inflammatory and analgesic properties. nih.govnih.gov This opens the possibility of developing this compound for inflammatory conditions. The well-established role of nicotinic acid in managing dyslipidemia also suggests that this compound could be explored as a novel agent for cardiovascular health, potentially offering a different bioavailability or side-effect profile compared to nicotinic acid alone. Future research should leverage the biochemical insights gained from the avenues above to design targeted preclinical studies evaluating these potential therapeutic uses.

Q & A

Q. How can researchers determine the purity of ethanolamine oxiniacate following extraction?

To assess purity, employ a combination of chromatographic and spectroscopic techniques. After extraction using a chloroform-methanol homogenization method , analyze the isolated compound via high-performance liquid chromatography (HPLC) with a UV-Vis detector to quantify impurities. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm molecular integrity, referencing standardized chemical profiles (e.g., USP or EP reference standards for related compounds like ethanolamine) . Report purity percentages with error margins derived from triplicate measurements.

Q. What methodologies are recommended for synthesizing this compound with high reproducibility?

Q. How should researchers design experiments to evaluate this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Photostability : Expose to UV light (320–400 nm) for 48–72 hours.
  • Hydrolytic stability : Test in buffers at pH 3, 7, and 9 for 24 hours. Quantify degradation products using mass spectrometry and compare to baseline purity data. Include control samples and use ANOVA to assess significance of degradation pathways .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating synergistic effects of this compound with other bioactive compounds?

Use a factorial design to isolate synergistic interactions. For example:

  • Independent variables : Concentrations of this compound and co-administered compounds (e.g., antimicrobial agents).
  • Dependent variables : Efficacy metrics (e.g., microbial inhibition zones, IC50 values). Control for confounding factors (e.g., solvent effects, temperature) and replicate experiments to ensure statistical power. Apply response surface methodology (RSM) to model interaction effects and identify optimal combinatorial ratios .

Q. How can researchers resolve contradictions in literature regarding this compound’s biological activity?

Perform a meta-analysis of existing studies to identify methodological disparities (e.g., variations in assay protocols, cell lines, or dosage ranges). Replicate key experiments under standardized conditions, using harmonized protocols from organizations like the International Council for Harmonisation (ICH) . Conduct sensitivity analyses to determine if divergent outcomes stem from experimental variables (e.g., pH, temperature) or sample purity. Publish raw datasets to enable cross-validation .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Calculate EC50/LC50 values with 95% confidence intervals using software like GraphPad Prism. For high-throughput screening, employ machine learning algorithms (e.g., random forests) to predict toxicity thresholds based on structural descriptors. Validate models with external datasets and report uncertainty metrics (e.g., RMSE, R²) .

Q. How can researchers validate the hypothesized mechanism of action of this compound using omics technologies?

Integrate transcriptomic, proteomic, and metabolomic profiling. For example:

  • Treat model organisms (e.g., C. elegans or murine hepatocytes) with this compound.
  • Use RNA-seq to identify differentially expressed genes and pathway enrichment analysis (e.g., KEGG, GO) to map affected biological processes.
  • Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of target genes. Correlate multi-omics data with phenotypic outcomes to establish causality .

Methodological Guidelines

  • Data Presentation : Include processed data tables in the main text (e.g., IC50 values, degradation rates) and relegate raw data to appendices . Use error bars in graphs to represent standard deviation and annotate statistical significance (e.g., asterisks for p < 0.05).
  • Literature Review : Prioritize peer-reviewed journals and avoid commercial sources. Cross-reference findings with authoritative databases (e.g., HMDB, ChEMBL) for chemical validation .
  • Ethical Compliance : Adhere to ICH guidelines for experimental reproducibility and data integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.